molecular formula C18H26N4O2 B6102104 2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane

2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane

Cat. No. B6102104
M. Wt: 330.4 g/mol
InChI Key: ZZIAECIYCNYGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane, also known as BZDMD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is not well understood, but it is believed to involve the modulation of various signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane in lab experiments is that it is relatively easy to synthesize and purify. In addition, this compound has been shown to be relatively stable under a variety of conditions, which makes it a useful tool for studying various biological processes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving 2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane. One area of research is to further elucidate the mechanism of action of this compound, which could provide insight into its potential applications in various fields. In addition, further studies are needed to determine the safety and efficacy of this compound as a potential drug candidate for the treatment of various diseases. Finally, future research could focus on the development of new synthetic methods for this compound and related compounds, which could lead to the discovery of new chemical entities with potential applications in various fields.

Synthesis Methods

2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane can be synthesized through a multi-step process that involves the reaction of 2-(4-formylphenyl)-2-oxoacetic acid with 2-aminoethanol to produce the intermediate 2-(4-formylphenyl)-2-(2-hydroxyethyl)malononitrile. This intermediate is then reacted with 2-methoxyethylamine and sodium methoxide to yield this compound.

Scientific Research Applications

2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, this compound has been studied for its potential use in the development of organic light-emitting diodes (OLEDs). In catalysis, this compound has been investigated as a potential catalyst for various chemical reactions.

properties

IUPAC Name

4-[[9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-23-11-10-21-8-3-6-18(13-21)7-9-22(14-18)12-15-4-2-5-16-17(15)20-24-19-16/h2,4-5H,3,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIAECIYCNYGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1)CCN(C2)CC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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